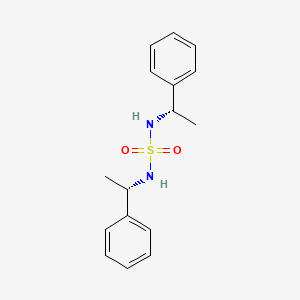

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Description

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide (CAS: 27304-75-2) is a chiral sulfamide derivative characterized by two α-methylbenzyl substituents on the sulfamide nitrogen atoms in an (S,S) configuration. It is a symmetric N,N'-disubstituted sulfamide with the molecular formula C₁₆H₂₀N₂O₂S and a molar mass of 304.41 g/mol . The compound is notable for its role as Sharpless' reagent, a chiral auxiliary in asymmetric synthesis, particularly in the resolution of alcohols and amines via dynamic kinetic resolution .

Synthesis: The compound is synthesized via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a method offering high efficiency and mild reaction conditions. For example, (S)-1-phenylethylamine derivatives react with imidazolium reagents and sulfuryl fluoride (SO₂F₂), followed by deprotection to yield the chiral sulfamide . This approach avoids harsh acids or prolonged heating, making it suitable for heat-sensitive substrates .

Properties

IUPAC Name |

(1S)-1-phenyl-N-[[(1S)-1-phenylethyl]sulfamoyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVQOILJDLACR-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NS(=O)(=O)N[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350784 | |

| Record name | (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27304-75-2 | |

| Record name | (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation Method Using Sulfuryl Dichloride

- The primary method for synthesizing (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide involves the condensation of (S)-alpha-methylbenzylamine with sulfuryl dichloride (SO2Cl2) in the presence of a base such as triethylamine.

- The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at low temperatures ranging from 0 to 20 °C.

- The reaction time is generally about 3 hours to ensure complete conversion.

$$

2 \text{(S)-alpha-methylbenzylamine} + \text{sulfuryl dichloride} \xrightarrow[\text{triethylamine}]{\text{DCM, 0-20 °C, 3 h}} \text{(S,S)-N,N'-Bis(alpha-methylbenzyl)sulfamide}

$$

- Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

- The temperature control is critical to avoid side reactions and racemization.

- The reaction proceeds via nucleophilic substitution at the sulfur center of sulfuryl dichloride, forming the sulfamide linkage.

- Reported yields for this synthesis are approximately 60-65%.

- The product is typically isolated by standard work-up procedures including extraction and purification by recrystallization or chromatography.

Reference Data:

| Parameter | Details |

|---|---|

| Reagents | (S)-alpha-methylbenzylamine, sulfuryl dichloride, triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 to 20 °C |

| Reaction Time | 3 hours |

| Yield | ~63% |

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 g/mol |

| CAS Number | 27304-75-2 |

This method was reported by Dougherty et al. in Tetrahedron (2000), demonstrating reliable preparation of the chiral sulfamide with retention of stereochemistry.

Analytical and Research Findings

Stereochemical Integrity : The preparation method using sulfuryl dichloride and chiral amines preserves the stereochemistry of the alpha-methylbenzyl groups, yielding the (S,S)-enantiomer with high optical purity.

Reaction Optimization : Temperature control and stoichiometry of reagents are critical for maximizing yield and minimizing side products.

Scalability : The classical method is amenable to scale-up, making it suitable for preparative and industrial applications.

Purification : The sulfamide product can be purified by recrystallization from suitable solvents or by chromatographic methods, ensuring high purity for research or pharmaceutical use.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | (S)-alpha-methylbenzylamine, sulfuryl dichloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–20 °C |

| Reaction Time | 3 hours |

| Yield | Approximately 63% |

| Stereochemistry | Retained (S,S)-configuration |

| Purification | Recrystallization or chromatography |

| Scale | Laboratory to preparative scale feasible |

Chemical Reactions Analysis

Acid-Base Reactivity

The sulfamide’s NH groups exhibit moderate acidity due to electron-withdrawing effects of the sulfonyl moiety. Deprotonation with bases like DBU forms nucleophilic sulfamide anions, enabling reactions with electrophiles such as alkyl halides or sulfamoyl fluorides. For example:

-

Nucleophilic Substitution : Reacts with sulfamoyl fluorides under SuFEx (Sulfur(VI)-Fluoride Exchange) conditions to form unsymmetrical sulfamides .

-

Anion Stability : The chiral environment stabilizes intermediates in stereoselective alkylation reactions .

Hydrolysis

Under harsh acidic or basic conditions, hydrolysis cleaves the sulfamide bond:

-

Kinetics : Hydrolysis rates depend on steric hindrance from the alpha-methylbenzyl groups, which slow reaction progression compared to simpler sulfamides .

Metal-Catalyzed C–H Functionalization

The compound participates in palladium-catalyzed C–H activation reactions:

-

Allylic C–H Amination : Using Pd(OAc)₂ and (±)-MeO-SOX ligands, allylic C–H bonds undergo amination to form functionalized amines .

-

Regioselectivity : Bulky substituents direct reactivity to less hindered positions, as shown in comparative studies with analogous sulfamides .

| Reaction Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%), SOX ligand, 80°C | Chiral allylic amine | 60–80% | >90% ee |

Electrophilic Activation and Sulfur Transfer

Electrophilic activation with reagents like Tf₂O enables sulfur-transfer reactions:

-

α-Sulfidation : Reacts with sulfoxides (e.g., DMSO) to form α-sulfonium amides, which demethylate to yield α-sulfide derivatives .

-

Mechanism : Proceeds via oxysulfonium intermediates, supported by crossover experiments and DFT calculations .

Coordination Chemistry

The sulfamide’s nitrogen and oxygen atoms coordinate with alkali metals, influencing reactivity:

-

Lithium Complexes : Form stable adducts that undergo anion rearrangements, critical for asymmetric synthesis .

-

Stereochemical Impact : The (S,S) configuration directs regioselectivity in metal-mediated reactions .

Comparative Reactivity with Analogues

Key differences from structurally related sulfamides:

| Compound | Reactivity Feature | Reference |

|---|---|---|

| N,N'-Diethylsulfamide | Faster hydrolysis due to reduced steric hindrance | |

| N,N'-Bis(phenethyl)sulfamide | Enhanced aromatic π-stacking in metal complexes |

Scientific Research Applications

(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Sulfamides exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a detailed comparison of structurally or functionally related sulfamides:

Table 1: Key Properties of (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide and Analogues

Key Research Findings

Anticonvulsant Activity: N,N'-Disubstituted sulfamides, such as this compound, exhibit higher potency in the maximal electroshock (MES) test compared to primary sulfamides like PhCH₂NHSO₂NH₂. This is attributed to enhanced lipophilicity and blood-brain barrier penetration .

Synthetic Advantages :

- The SuFEx method (used for the target compound) offers >90% yields under mild conditions, contrasting with traditional sulfamide syntheses requiring strong acids (e.g., H₂SO₄) or elevated temperatures .

- N,N'-Bis(trimethylsilyl)sulfamide addresses solubility issues in aprotic solvents but introduces complexity with desilylation steps .

Structural and Electronic Effects: Substituent position (α- vs. para-methylbenzyl) impacts steric hindrance and electronic properties. For example, N,N'-Bis(4-methylbenzyl)sulfamide lacks the chiral center of the target compound, reducing its utility in asymmetric catalysis .

Biological Target Interactions :

- Sulfamides with N–S–S–N motifs (e.g., disulfide-linked analogues) exhibit distinct bioactivity, including antimicrobial and anticancer effects, but these differ mechanistically from the anticonvulsant sulfamides .

Biological Activity

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a chiral sulfamide compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of approximately 304.41 g/mol. The compound features two bulky alpha-methylbenzyl groups attached to a sulfamide functional group, contributing to its stereochemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that the compound may act as an inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound is known to inhibit specific enzymes involved in metabolic processes, which can lead to altered biochemical pathways.

- Binding Affinity: Studies using techniques such as surface plasmon resonance (SPR) have demonstrated that this compound exhibits significant binding affinity towards certain protein targets, indicating potential therapeutic applications in drug design.

Research Findings and Case Studies

Recent studies have highlighted the compound's role in various biological contexts:

-

Antimicrobial Activity:

- A study demonstrated that this compound exhibited antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent.

-

Neuroprotective Effects:

- Research has indicated that the compound may possess neuroprotective properties in models of ischemic cell death. In vitro studies showed that it could reduce cell death induced by oxidative stress.

-

Cancer Research:

- Preliminary findings suggest that this compound may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cancer progression.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₆H₂₀N₂O₂S | Enantiomeric form with distinct biological activity |

| N,N'-Bis(phenethyl)sulfamide | C₁₆H₁₈N₂O₂S | Different substituents affecting reactivity |

| N,N'-Diethylsulfamide | C₈H₁₈N₂O₂S | Simpler structure with differing solubility |

Q & A

Basic Question: What synthetic strategies are recommended for introducing polar substitutions to the sulfamide moiety to optimize anticonvulsant activity?

Methodological Answer:

Systematic modifications of the sulfamide scaffold should focus on introducing polar groups at varying distances from the sulfamide core to balance hydrophilicity and lipophilicity. For example, Gavernet et al. () demonstrated that N3-substituted sulfamides with polar groups (e.g., amino acids) enhance anti-MES (maximal electroshock) activity. Key steps include:

- Step 1: Synthesize a library of N,N′-disubstituted sulfamides with polar substituents (e.g., hydroxyl, amine, or carbonyl groups) using coupling reagents like SOCl₂ or silylated intermediates ( ).

- Step 2: Evaluate substituent effects via in vivo MES and scPTZ (subcutaneous pentylenetetrazol) seizure models.

- Step 3: Correlate activity with computational models (e.g., pharmacophore mapping) to identify optimal spatial arrangements ().

Advanced Question: How can structural and biochemical data resolve contradictions in sulfamide-zinc coordination for metalloenzyme inhibition?

Methodological Answer:

Discrepancies in Zn²⁺ coordination arise from sulfamide’s variable binding modes. A hybrid approach is recommended:

- Structural Analysis: Use X-ray crystallography (e.g., PDB structures 4W9Y and others) to identify binuclear Zn²⁺ centers within 6 Å of the sulfamide group ( ).

- Biochemical Assays: Measure inhibition constants (Kᵢ) against peptidases like glutamyl aminopeptidase under varying pH and ionic conditions to assess binding stability.

- Computational Validation: Perform molecular dynamics simulations to compare sulfamide-Zn²⁺ interactions in mononuclear vs. binuclear configurations ( ).

Basic Question: What preclinical models are suitable for evaluating the anticonvulsant efficacy of (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide derivatives?

Methodological Answer:

- In Vivo Models:

- MES Test: Assess blockade of tonic-clonic seizures in rodents (dose range: 30–100 mg/kg).

- 6 Hz Psychomotor Seizure Model: Screen for activity against pharmacoresistant epilepsy ().

- In Vitro Models:

- Hippocampal Slice Electrophysiology: Measure suppression of epileptiform discharges induced by 4-aminopyridine ().

- Neuroprotection Assays: Quantify glutamate-induced neuronal death in primary cortical cultures ().

Advanced Question: How can X-ray photoelectron spectroscopy (XPS) quantify sulfamide functionalization on self-assembled monolayers (SAMs)?

Methodological Answer:

XPS analysis of SAMs involves:

- S2p Signal Deconvolution: Identify sulfamide contributions at 168.4 eV (S2p₃/₂) and bound/unbound sulfur at 162–164 eV ().

- Conversion Rate Calculation: Use intensity ratios (e.g., Ssulfamide/(Sbound + Sunbound) ≈ 0.9) to estimate functionalization efficiency (e.g., 47% for SAM b) ().

- Hydrolysis Validation: Cleave sulfamide linkages under mild acidic conditions (e.g., HCl/THF) and confirm reversion to free amines via N1s signal shifts ().

Basic Question: What spectroscopic and chromatographic methods are validated for characterizing sulfamide purity and stereochemistry?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (S,S) and (R,R) enantiomers ().

- ¹H/¹³C NMR: Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for benzylic protons) and NOE correlations ( ).

- FT-IR: Validate sulfamide groups via S=O stretches at 1150–1250 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹ ().

Advanced Question: How does electrostatic potential (ESP) distribution influence sulfamide interactions in perovskite film stabilization?

Methodological Answer:

- DFT Calculations: Compute ESP values around the sulfur atom to rank electron density (e.g., sulfamide > thiourea > 4-PT) ( ).

- Coordination Strength: Higher electron density (negative ESP) enhances Pb–S bonding in CsPbI₃ films, improving phase stability. Validate via XPS binding energy shifts (Pb 4f₇/₂ ~137.5 eV) ().

- Experimental Correlation: Compare film stability under thermal stress (85°C/24h) for sulfamide vs. thiourea additives ().

Advanced Question: How can stable isotope analysis trace the synthetic origin of sulfamide precursors in forensic investigations?

Methodological Answer:

- Isotope Ratio Mass Spectrometry (IRMS): Measure δ¹³C and δ¹⁵N in precursor amines to differentiate synthetic routes (e.g., benzylamine vs. tert-butylamine sources) ( ).

- Linkage to TETS: Synthesize tetrodotoxin analogs from isotopically labeled sulfamides and correlate via LC-HRMS isotopic patterns ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.